Alphitonin

Descripción general

Descripción

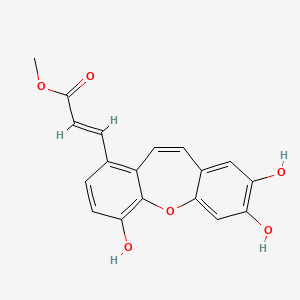

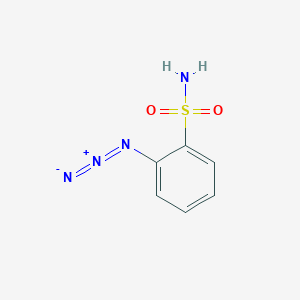

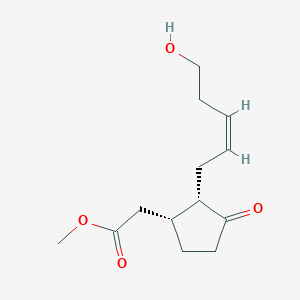

La alphitonina es un compuesto flavonoides que se ha identificado en la madera de Larix leptolepis . También es un intermedio metabólico formado durante el catabolismo de la quercetina por la bacteria intestinal humana Eubacterium ramulus . Los flavonoides, incluida la alphitonina, son compuestos polifenólicos derivados de las plantas y son conocidos por sus diversas propiedades bioactivas, como los efectos antioxidantes, antiinflamatorios y cardioprotectores .

Mecanismo De Acción

El mecanismo de acción de la alphitonina implica su transformación a partir de la taxifolina a través de la actividad catalítica de la chalcona isomerasa. La enzima media la reacción ácido-base estereoespecífica al abstraer un protón del andamio de flavonoides, lo que lleva a la formación de alphitonina . Los objetivos moleculares y las vías implicadas incluyen la microbiota intestinal y las vías enzimáticas responsables del catabolismo de flavonoides .

Análisis Bioquímico

Biochemical Properties

Alphitonin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is thermally and enzymically converted from the flavonoid taxifolin . This compound interacts with enzymes such as chalcone isomerase, which catalyzes the intramolecular ring contraction of taxifolin to form this compound . Additionally, this compound has been shown to have antioxidant properties, being more active than quercetin .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine small intestinal epithelial cells, this compound did not inhibit tumor necrosis factor (TNF) responses, suggesting that microbial transformation of quercetin completely abolished its anti-inflammatory effect . Furthermore, this compound-4-O-β-D-glucopyranoside, a derivative of this compound, has been shown to stimulate lymphocyte proliferation without inhibiting normal cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, the bacterial chalcone isomerase from Eubacterium ramulus catalyzes the conversion of taxifolin to this compound via a reverse Michael addition . This reaction involves the abstraction of a proton from the flavonoid scaffold by the enzyme’s active site, leading to the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time have been studied. This compound is known to be thermally stable and can be stored long-term at -20°C in solvents such as ethanol, methanol, DMF, or DMSO . Detailed studies on the long-term effects of this compound on cellular function in vitro or in vivo are limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion from taxifolin by chalcone isomerase . This conversion is a key step in the flavonoid degradation pathway in certain bacteria. This compound’s involvement in metabolic pathways also includes its interaction with enzymes and cofactors that regulate metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular machinery . These localizations can impact this compound’s activity and function within the cell.

Métodos De Preparación

La alphitonina se puede sintetizar mediante la transformación enzimática de la taxifolina. La chalcona isomerasa bacteriana de Eubacterium ramulus cataliza la contracción del anillo intramolecular de la taxifolina para formar alphitonina . Este proceso se puede optimizar mediante la biosíntesis heteróloga en fábricas bacterianas como Streptomyces albidoflavus y Escherichia coli . La producción implica el cultivo de la cepa S. albidoflavus UO-FLAV-004-ALPH y la extracción de muestras con disolventes orgánicos acidificados, seguida de un análisis mediante cromatografía líquida de alta resolución y espectrometría de masas de ionización por electrospray de alta resolución .

Análisis De Reacciones Químicas

La alphitonina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. La transformación enzimática de la taxifolina en alphitonina implica una adición de Michael inversa catalizada por la chalcona isomerasa . Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y diversos disolventes orgánicos para la extracción y purificación . Los principales productos formados a partir de estas reacciones incluyen alphitonina y otros derivados de flavonoides .

Aplicaciones Científicas De Investigación

La alphitonina tiene varias aplicaciones de investigación científica en diversos campos:

Comparación Con Compuestos Similares

La alphitonina es similar a otros flavonoides como la taxifolina, la aromadendrina y la maesopsina. Es única en su formación a través de la transformación enzimática específica de la taxifolina por Eubacterium ramulus . Otros compuestos similares incluyen la quercetina, la luteolina y la naringenina, que también son flavonoides con diversas propiedades bioactivas .

Propiedades

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLACNNZBMRRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

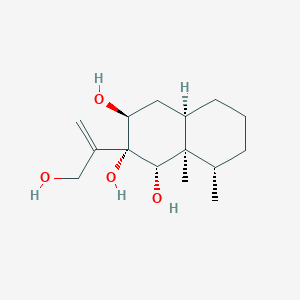

![(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one](/img/structure/B1252149.png)

![3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)

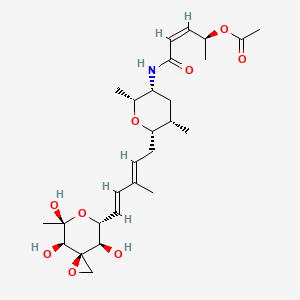

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)

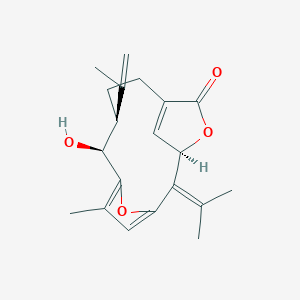

![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)